molecular formula C12H15N3 B14868818 2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile

2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile

Cat. No.: B14868818
M. Wt: 201.27 g/mol
InChI Key: BSDDXIVZODGZOT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

. This method is efficient for synthesizing functionalized azetidines but may require specific reaction conditions, including UV light irradiation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Azetidin-3-yl(methyl)amino)-2-phenylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of both azetidine and phenylacetonitrile moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-[azetidin-3-yl(methyl)amino]-2-phenylacetonitrile

InChI

InChI=1S/C12H15N3/c1-15(11-8-14-9-11)12(7-13)10-5-3-2-4-6-10/h2-6,11-12,14H,8-9H2,1H3

InChI Key

BSDDXIVZODGZOT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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